N-cyclopropyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide is a novel compound belonging to the class of tetrahydroisoquinolines, which are bicyclic organic compounds featuring a nitrogen atom in the ring structure. The specific compound is characterized by a cyclopropyl group attached to the nitrogen atom and a carboxamide group at the 3-position of the tetrahydroisoquinoline ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in relation to opioid receptors and other neuropharmacological targets .
The synthesis of N-cyclopropyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide can be achieved through several methods:
The synthesis typically requires careful control of reaction conditions, including temperature and solvent choice, to ensure high yields and purity of the final product. Reagents must be selected based on their compatibility with functional groups present in the intermediate compounds.
The molecular formula for N-cyclopropyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide is . The InChI representation is as follows:
This structure showcases a bicyclic system with a nitrogen atom integrated into the ring and functional groups that influence its chemical behavior and reactivity .
The compound exhibits specific stereochemistry at the nitrogen atom, which may influence its biological activity and interaction with receptors.
N-cyclopropyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide can undergo various chemical reactions:
The choice of reagents and conditions for these reactions significantly affects the yield and selectivity of the products formed. For example, oxidation reactions typically require controlled conditions to prevent overoxidation.
N-cyclopropyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide has been studied for its interaction with kappa opioid receptors. Its mechanism of action involves binding to these receptors in the central nervous system, which may lead to effects on pain modulation and potentially influence addiction pathways.
Studies indicate that this compound exhibits potent activity at kappa opioid receptors while demonstrating selectivity over other opioid receptor subtypes. This selectivity is crucial for minimizing side effects commonly associated with non-selective opioid agonists .
N-cyclopropyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide is typically a solid at room temperature with specific melting points that can vary based on purity.
The compound's solubility profile indicates moderate solubility in organic solvents and limited solubility in water. Its stability under various pH conditions has been noted but requires further investigation to fully characterize its behavior under different environmental conditions .
N-cyclopropyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide holds potential applications in medicinal chemistry as a lead compound for developing new analgesics or treatments for substance use disorders. Its selective action on kappa opioid receptors suggests it could be useful in managing pain without the addictive properties associated with traditional opioids .
Research continues into its efficacy and safety profile in preclinical models to better understand its therapeutic potential.
The discovery of N-cyclopropyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide emerged from systematic efforts to overcome limitations of early κ-opioid receptor antagonists. Predecessors like JDTic demonstrated high potency but exhibited prolonged pharmacodynamic effects and complex pharmacokinetics, complicating clinical use [3]. Research between 2015–2018 identified tetrahydroisoquinoline (THIQ) scaffolds as promising alternatives due to their simplified structure and single basic amine group. Lead optimization focused on modifying the N-alkyl substituent and THIQ ring stereochemistry, culminating in the cyclopropylcarboxamide derivative (CAS 1308980-82-6) as a key candidate [5]. This compound represented a strategic departure from morphinan-based antagonists like naltrexone, addressing hepatotoxicity concerns while maintaining nanomolar κ-antagonism (Ke = 0.058–0.64 nM) [1] [3].
Table 1: Evolution of κ-Opioid Antagonists Leading to THIQ Derivatives
Compound | Ke (κ, nM) | Selectivity (κ/μ/δ) | Structural Features |
---|---|---|---|
JDTic | 0.02 | 1250/3700 | 3,4-Dimethylpiperidine |
LY2456302 (CERC-501) | Not reported | Moderate | Morphinan derivative |
CDTic (Lead THIQ) | 0.14 | 1730/4570 | Hydroxy-THIQ + cyclohexylmethyl |
Cyclopropyl-THIQ | 0.03–0.64 | >500 (κ vs. μ/δ) | Cyclopropylcarboxamide + (R)-THIQ |
N-cyclopropyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide belongs to the 3-carboxamide-substituted THIQ alkaloid subclass, characterized by a fused bicyclic system with a basic nitrogen and chiral center at C3. Its molecular formula (C₁₃H₁₆N₂O; MW 216.28 g/mol) features:
Table 2: Structural Attributes of THIQ-Based κ-Antagonists
Structural Element | Role in Pharmacological Activity | Impact of Modification |
---|---|---|
C3 Stereochemistry | Dictates binding affinity to κ-receptor | (R)-configuration: 100x > potency than (S) |
N-Cyclopropyl group | Enhances metabolic stability vs. larger alkyl chains | Reduces CYP450 oxidation; t₁/₂ > 4h in rats |
7-Aromatic substitution | Modulates electron density and H-bond capacity | OH > OCH₃ > H in potency (Ke: OH=0.06 nM vs. OCH₃=1.27 nM) |
Carboxamide linkage | Replaces ketone in earlier antagonists; lowers hepatotoxicity risk | Maintains nanomolar affinity without reactive metabolites |
This compound’s therapeutic potential arises from its dual neuropharmacological actions: blockade of κ-receptor-mediated dysphoria and indirect potentiation of mesolimbic dopamine. Preclinical studies demonstrate:
Ongoing clinical evaluation of analogues (e.g., CERC-501) underscores the translational viability of this structural class for disorders involving dynorphin hyperactivation, positioning N-cyclopropyl-THIQ-carboxamide as a prototype for next-generation neurotherapeutics [1] [9].
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8